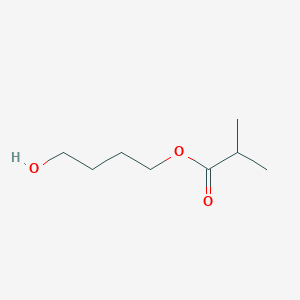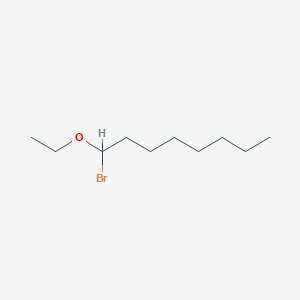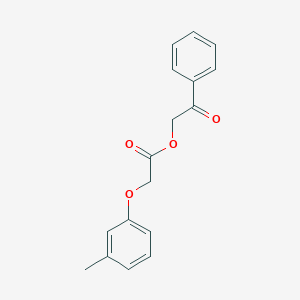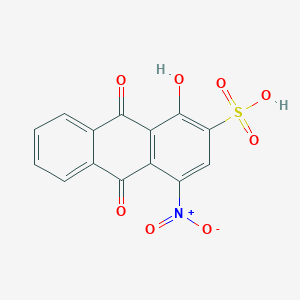
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound derived from anthraquinone. This compound is notable for its unique structural features, which include hydroxyl, nitro, and sulfonic acid groups attached to an anthracene core. These functional groups confer distinct chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the nitration of 1-hydroxyanthraquinone followed by sulfonation. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration and sulfonation . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, often with amines or alcohols.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines. Major products formed from these reactions include aminoanthraquinones and substituted anthraquinones.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its ability to bind to biological tissues.
Industry: Utilized in the production of specialty chemicals and as a precursor for various functional materials.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparación Con Compuestos Similares
Similar compounds to 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid include:
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
Alizarin Red S: A dye used in biological staining with a similar anthraquinone core but different functional groups
The uniqueness of this compound lies in its combination of hydroxyl, nitro, and sulfonic acid groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
113719-50-9 |
|---|---|
Fórmula molecular |
C14H7NO8S |
Peso molecular |
349.27 g/mol |
Nombre IUPAC |
1-hydroxy-4-nitro-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H7NO8S/c16-12-6-3-1-2-4-7(6)13(17)11-10(12)8(15(19)20)5-9(14(11)18)24(21,22)23/h1-5,18H,(H,21,22,23) |
Clave InChI |
WGDDOHKIRZIYPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


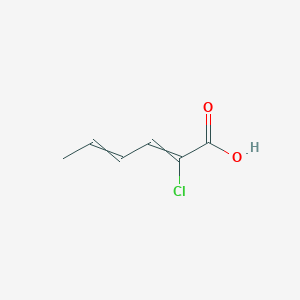
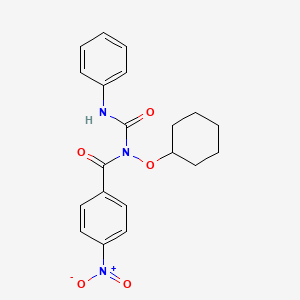
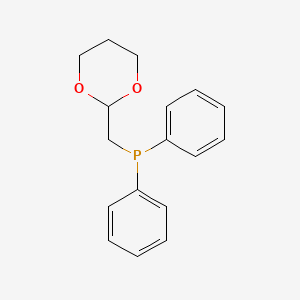
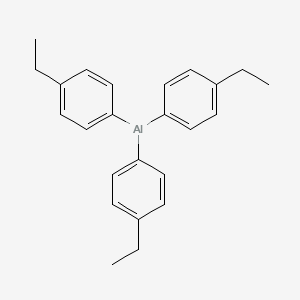
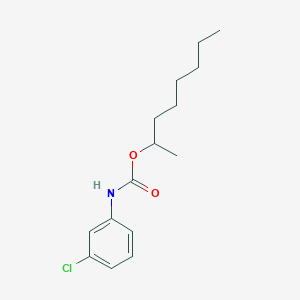
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
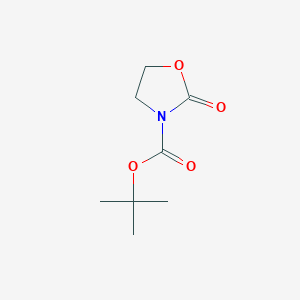
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
